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Bis(4-hydroxyphenyl)phenylphosphine oxide

Flame Retardancy Thermal Stability Polybenzoxazine

Conventional phosphorus flame retardant additives migrate and leach during polymer service life, compromising long-term fire safety. BHPPO (CAS 795-43-7) solves this as a reactive comonomer that covalently incorporates into polymer backbones, delivering permanent, non-leaching flame retardancy without halogen additives. • Raises Tg by >30°C and char yield from 0% to 30% at 700°C in polycarbonate copolymers; enables lead-free soldering compatibility (Tg >170°C) • Achieves UL-94 V-0 ratings; hydrolytically stable P-C bond ensures long-term performance in humid and aqueous environments • Supplied at ≥98% purity; bulk quantities and custom synthesis available upon request with technical documentation

Molecular Formula C18H15O3P
Molecular Weight 310.3 g/mol
CAS No. 795-43-7
Cat. No. B1596426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-hydroxyphenyl)phenylphosphine oxide
CAS795-43-7
Molecular FormulaC18H15O3P
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O
InChIInChI=1S/C18H15O3P/c19-14-6-10-17(11-7-14)22(21,16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13,19-20H
InChIKeyFYXPKOPFEGFWHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BHPPO Flame Retardant Synthesis Baseline


Bis(4-hydroxyphenyl)phenylphosphine oxide (BHPPO), CAS 795-43-7, is an organophosphorus bisphenol monomer with the molecular formula C₁₈H₁₅O₃P and a molecular weight of 310.28 g/mol . The compound features a central phosphorus(V) oxide core substituted with one phenyl and two 4-hydroxyphenyl groups, conferring intrinsic flame retardancy and enabling its use as a reactive comonomer in polycarbonates, poly(arylene ether)s, epoxy resins, and polybenzoxazines [1]. BHPPO is synthesized via nucleophilic substitution between phenylphosphonic dichloride and hydroquinone, yielding a hydrolytically stable phosphorus-containing bisphenol that can be incorporated into polymer backbones to impart permanent flame retardancy without halogen additives [2].

BHPPO vs. Conventional Bisphenols & Phosphorus Additives


Generic substitution of BHPPO with conventional bisphenols (e.g., bisphenol A) or additive-type phosphorus flame retardants (e.g., DOPO, DPPA) fails to replicate its unique combination of reactive comonomer functionality, hydrolytic backbone stability, and thermal enhancement. Unlike physically blended additives that migrate and leach over time, BHPPO incorporates covalently into polymer chains, providing permanent flame retardancy and eliminating additive loss during processing or service [1]. Compared to bisphenol A, BHPPO raises the glass transition temperature (Tg) by over 30°C and increases char yield from 0% to 30% at 700°C in air [2]. While DOPO reduces curing temperatures, BHPPO uniquely increases char yield (+3%) without compromising the high-temperature stability required for aerospace and electronics applications [3]. The quantitative differentiations documented below substantiate why BHPPO cannot be directly replaced by in-class analogs without measurable performance loss.

BHPPO vs. Analogs: Quantitative Comparison


Char Yield: BHPPO vs. DOPO

In poly(BA-a) benzoxazine blends, BHPPO (at 1-10 wt% loading) increased the final char yield by 3% relative to the neat polymer, whereas the widely used flame retardant DOPO decreased char yield by 3% under identical conditions [1]. DPPA showed a comparable +3% increase, but BHPPO maintains this char enhancement while also contributing a +9 K increase in glass transition temperature (Tg), a multifunctional benefit not matched by DPPA [2].

Flame Retardancy Thermal Stability Polybenzoxazine

Tg Elevation: BHPPO vs. Bisphenol A

Incorporation of BHPPO as a comonomer in bisphenol A polycarbonate significantly elevates the glass transition temperature (Tg). A 50 wt% BHPPO copolymer exhibited a Tg of 186°C, compared to approximately 150°C for the unmodified bisphenol A polycarbonate control, an increase of +36°C [1]. The BHPPO homopolymer (100% BHPPO) reached a Tg of 202°C, though molecular weight limitations were noted [2].

Polycarbonate Thermomechanical Properties Flame Retardant Comonomer

Char Yield in Air: BHPPO vs. Bisphenol A

Dynamic thermogravimetric analysis (TGA) in air at 700°C revealed that a 50 wt% BHPPO-bisphenol A polycarbonate copolymer produced a char yield of 30%, whereas the bisphenol A control yielded 0% char (complete combustion) [1]. This 30% absolute increase in char residue demonstrates BHPPO's condensed-phase flame retardant mechanism, forming a protective carbonaceous barrier that limits heat and mass transfer during combustion [2].

Thermal Stability Char Formation Flame Retardancy

Hydrolytic Stability: BHPPO vs. Phosphate Esters

BHPPO contains a hydrolytically stable P–C bond (phenylphosphine oxide) rather than the hydrolytically labile P–O–C linkages found in phosphate ester flame retardants [1]. This structural feature enables BHPPO to survive the aqueous phosgene interfacial polymerization conditions used to produce polycarbonates without degradation, unlike phosphate esters which undergo hydrolysis and chain scission during synthesis or in humid service environments [2]. Quantitative hydrolytic stability data for BHPPO show no measurable degradation under standard polycarbonate processing conditions (pH 10-11, 25-35°C), whereas phosphate esters exhibit 10-50% hydrolysis under identical aqueous alkaline conditions [3].

Hydrolytic Stability Polycarbonate Flame Retardant Durability

Thermal Stability vs. Halogenated Flame Retardants

BHPPO-containing epoxy resins (BHPPO-EP) exhibit a limiting oxygen index (LOI) of 34 and maintain structural integrity at elevated temperatures, whereas brominated epoxy resins (e.g., tetrabromobisphenol A-based) typically show LOI values of 28-32 but suffer from reduced thermal stability and release corrosive HBr upon combustion [1]. Thermogravimetric analysis confirms that BHPPO-EP achieves a higher char residue at 700°C compared to brominated counterparts [2].

Thermal Degradation Halogen-Free Flame Retardant

BHPPO Validated Application Scenarios


Halogen-Free Comonomer for High-Tg Polycarbonates

BHPPO is optimally deployed as a reactive comonomer (up to 50 wt%) in bisphenol A polycarbonate to produce transparent, flame-retardant copolymers with Tg elevated by 36°C (to 186°C) and char yield increased from 0% to 30% at 700°C [1]. These properties enable lead-free soldering compatibility (Tg > 170°C) and UL-94 V-0 ratings without halogen additives, meeting the thermal and flammability requirements for printed wiring board laminates, connectors, and electronic device housings [2].

Polybenzoxazine Composites for Aerospace & Automotive

When blended with benzoxazine monomers (e.g., BA-a) at 1-10 wt%, BHPPO increases Tg by 9 K and char yield by 3% relative to the neat resin, while the commonly used DOPO reduces char yield by 3% [1]. This makes BHPPO the preferred additive for aerospace interior panels and under-hood automotive components where both flame retardancy and high-temperature dimensional stability are mandatory [2].

Hydrolytically Stable Poly(arylene ether)s for Harsh Environments

BHPPO-derived poly(arylene ether)s exhibit Tg values from 160-249°C, 5% weight loss temperatures of 377-505°C in nitrogen, and tensile strengths of 49-94 MPa [1]. The P–C bond hydrolytic stability ensures long-term performance in humid or aqueous environments, making these polymers suitable for spacecraft components, radomes, and downhole oil and gas equipment [2].

P-N Synergistic Flame Retardant Intermediate

BHPPO serves as the core intermediate for synthesizing P-N synergistic flame retardants (e.g., via reaction with cyanuric chloride) that achieve UL-94 V-0 ratings in epoxy resins and polyolefins [1]. The bifunctional hydroxyl groups enable covalent incorporation into polymer networks, eliminating additive migration and maintaining flame retardancy over the product lifecycle [2].

Technical Documentation Hub

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